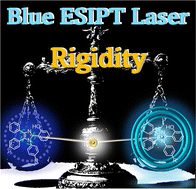Light blue rigid excited-state intramolecular proton transfer organic semiconductor laser chromophores†
Journal of Materials Chemistry C Pub Date: 2023-11-06 DOI: 10.1039/D3TC02707D
Abstract
Organic laser materials are compared based on their ability to exhibit amplified spontaneous emission (ASE) and the energy threshold (EASEth) required to achieve it. Very broadly, ASE demonstrates whether energy gains exceed energy losses within a given system. Various material design strategies have been explored to maximise gains and minimise losses. Among these, excited state intramolecular proton transfer (ESIPT) materials enable the absorbing species to differ greatly from the emitting species through enol–keto tautomerisation, generating a substantial Stokes shift and eliminating self-absorption losses. However, the resulting large Stokes shift also makes the development of efficient blue-emitting ESIPT laser semiconductors challenging. This work leveraged a combinatorial design strategy in ESIPT while simultaneously endowing molecular rigidity through strategic placement of one or two bonds to increase the rigidity of the chromophore for constrained non-radiative decay pathways. As a result, uncharacteristically high intrinsic photoluminescence quantum yields of 33–55% are observed for these new ESIPT chromophores. They are also found to exhibit high solid-state PLQYs (34–49%) in the blue region. These new chromophores further facilitated low solid-state ASE thresholds (4.4–5.2 μJ cm−2 at 6 wt% in a common host material, 4,4′-bis(N-carbazolyl)-1,1′-biphenyl). Thus, even without a resonating structure, all compounds outperformed the literature parent HPI-Ac single crystals with a laser threshold of 6.0 μJ cm−2, showing the benefits of a rigidity approach to low solid-state ASE thresholds for blue ESIPT laser chromophores.


Recommended Literature
- [1] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†
- [2] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [3] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [4] Microcasting with agarose gel via degassed polydimethylsiloxane molds for repellency-guided cell patterning†
- [5] Preparation of Ti, Ti/TiC or Ti/TiN based hollow fibres with extremely low electrical resistivity†
- [6] A cobalt phosphide catalyst for the hydrogenation of nitriles†
- [7] Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy
- [8] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [9] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†
- [10] Enhanced photocatalytic activity of hybrid Fe2O3–Pd nanoparticulate catalysts†










